1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed by the cyclization of appropriate precursors such as amino acids or their derivatives.
Coupling of the Thiadiazole and Pyrrolidine Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through a condensation reaction, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Benzyl halides, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds share a similar benzyl group and have been studied for their regioselective synthesis and biological activities.
2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: These compounds have been evaluated for their antitumor activity and share structural similarities with the target compound.
Uniqueness
1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of a thiadiazole ring, a pyrrolidine ring, and a benzyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H22N4O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-benzyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2S/c1-18(2,3)16-20-21-17(25-16)19-15(24)13-9-14(23)22(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,21,24) |
InChI Key |
JANZMVDBXNIETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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